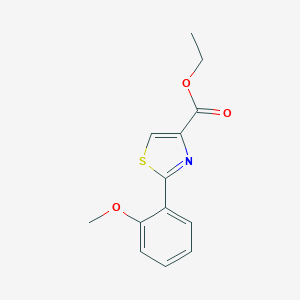

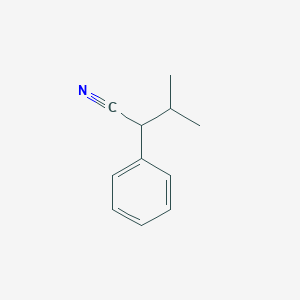

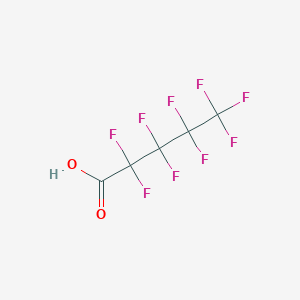

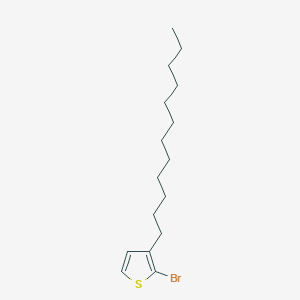

![molecular formula C11H17NO B052768 3-[(1-苯乙基)氨基]丙醇 CAS No. 128218-35-9](/img/structure/B52768.png)

3-[(1-苯乙基)氨基]丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves Mannich base reactions or the reaction of suitable Grignard reagents with corresponding ketones. For example, the stereochemistry of diastereoisomeric mannich bases has been explored through the stereospecific synthesis, indicating the importance of configuration in synthesis outcomes (Angiolini, Bizzarri, & Tramontini, 1969). Another method involves the base-catalyzed Claisen-Schmidt condensation reaction, as demonstrated in the synthesis of chalcone derivatives (Salian et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic techniques. The structure and absolute configurations of similar compounds have been determined, providing insights into their stereochemistry and preferred conformations (Angiolini & Gottarelli, 1970).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include nucleophilic addition, cycloaddition, and cyclisation reactions. For instance, the reaction of α-bromoacetoarenones with 3-(N,N-dimethylamino)propan-1-ol forms specific ammonium bromides, demonstrating the compounds' reactivity and potential for further chemical transformations (Garcia, Fronczek, & Gandour, 1992).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. The crystal structures and Hirshfeld surface studies offer insights into the intermolecular interactions and stabilization mechanisms (Nitek et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in various conditions. Studies on beta-adrenergic blocking agents and their structure-activity relationships provide examples of how chemical properties influence biological activity (Large & Smith, 1982).

科学研究应用

酶催化分辨和不对称合成

利用南极酵母脂肪酶A(CAL-A)对3-氨基-3-苯基丙醇衍生物进行酶催化分辨,展示了其在制备药用相关化合物如(S)-达泊西汀中的不对称合成中的重要性。这一过程突显了3-[(1-苯乙基)氨基]丙醇衍生物在生产对映纯物质方面的实用性,这对于开发具有靶向治疗效果的药物至关重要(Torre, Gotor‐Fernández, & Gotor, 2006)。

环状多胺的合成

从3-氨基丙醇作为起始物质合成环状多胺的研究概述了其在形成多功能多阳离子多胺中的作用。这些化合物用于药物和基因传递,表明了3-[(1-苯乙基)氨基]丙醇在创建可以包裹和运输治疗剂的传递系统中的潜力(Cassimjee, Marin, & Berglund, 2012)。

有机合成中的催化

利用(R)-1-苯乙胺衍生的相关1,4-氨基醇在催化二乙基锌对醛的对映选择性加成中的应用,以获得手性二级醇,突显了3-[(1-苯乙基)氨基]丙醇衍生物的催化应用。这一过程对于合成具有高对映选择性的手性化合物至关重要,这是制药行业中创造具有期望疗效和最小副作用的药物的关键方面(Asami et al., 2015)。

抗癌活性和激酶抑制

合成3-(N-烷基-N-苯基氨基)丙醇衍生物并评估其作为Src激酶抑制剂和抗人乳腺癌细胞药剂的活性,突显了这些化合物的治疗潜力。结构活性关系研究为设计更强效的激酶抑制剂提供了见解,用于癌症治疗(Sharma et al., 2010)。

腐蚀抑制

从1,3-二氨基丙醇系列中开发出三级胺,如1,3-二吗啉-4-基-丙醇(DMP),用于抑制碳钢的腐蚀,说明了3-[(1-苯乙基)氨基]丙醇衍生物的工业应用。这些化合物作为阳极抑制剂,在金属表面形成保护层以防止腐蚀,这对于延长金属结构和部件的使用寿命至关重要(Gao, Liang, & Wang, 2007)。

安全和危害

属性

IUPAC Name |

3-(1-phenylethylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUYEHFIDUKNIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396122 |

Source

|

| Record name | 3-[(1-Phenylethyl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-Phenylethyl)amino]propan-1-OL | |

CAS RN |

128218-35-9 |

Source

|

| Record name | 3-[(1-Phenylethyl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

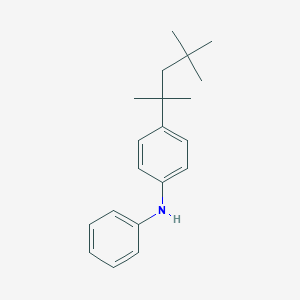

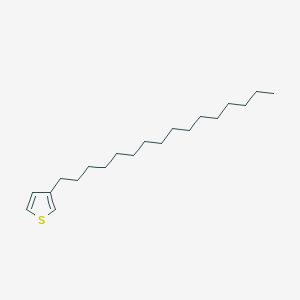

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)